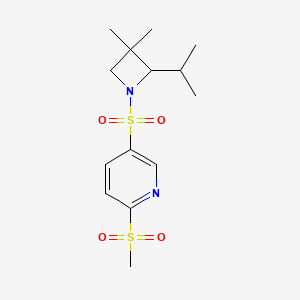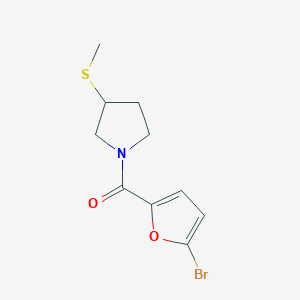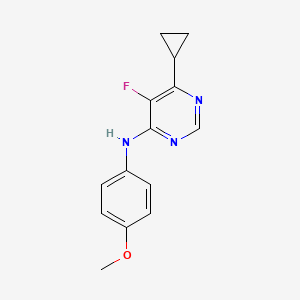
5-(3,3-Dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as DMS5540 and is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. DMS5540 has been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of DMS5540 involves the inhibition of the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which is a transcription factor that plays a key role in cell proliferation and survival. By inhibiting this interaction, DMS5540 can disrupt the transcriptional activity of c-Myc and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMS5540 has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, the compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. DMS5540 has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMS5540 for lab experiments is its potency and selectivity. The compound has been shown to have a high degree of selectivity for the c-Myc/Max interaction, which makes it a valuable tool for studying the role of c-Myc in cancer biology. However, one limitation of DMS5540 is its solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of DMS5540. One area of research is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another area of research is the investigation of the potential therapeutic applications of DMS5540 in combination with other cancer drugs. Finally, the development of new methods for the synthesis and delivery of DMS5540 could also be an area of future research.
Synthesis Methods
The synthesis of DMS5540 involves a multi-step process that includes the reaction of 2-methylsulfonylpyridine with sodium hydride, followed by the addition of 3,3-dimethyl-2-buten-1-ol and the use of a catalytic amount of copper iodide. This reaction results in the formation of 5-(3,3-dimethyl-2-propylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine, which is then treated with hydrochloric acid to yield the final product, DMS5540.
Scientific Research Applications
DMS5540 has been extensively studied in scientific research applications, particularly in the field of cancer research. The compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. DMS5540 has also been shown to have synergistic effects when used in combination with other cancer drugs, such as cisplatin and paclitaxel.
properties
IUPAC Name |
5-(3,3-dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-10(2)13-14(3,4)9-16(13)22(19,20)11-6-7-12(15-8-11)21(5,17)18/h6-8,10,13H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVEOPOLJFZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CN1S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Dimethyl-2-propan-2-ylazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)



![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)
![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)
